An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: History, Synthesis, and Characterization
An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: History, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a versatile ester group on a thiazole scaffold, make it an invaluable intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of Methyl 2-bromothiazole-5-carboxylate, catering to researchers and professionals in drug development and chemical synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a compilation of relevant quantitative and spectroscopic data to facilitate its practical application.
Introduction and Historical Context
The thiazole ring system is a fundamental motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The introduction of a bromine atom at the 2-position and a methyl carboxylate at the 5-position of the thiazole ring, as in Methyl 2-bromothiazole-5-carboxylate, provides two orthogonal points for chemical modification, significantly enhancing its synthetic utility.[1]
While a definitive historical account of its initial discovery is not prominently documented, the development of synthetic routes to this compound is intrinsically linked to the broader evolution of thiazole chemistry. Traditional methods for the synthesis of the thiazole core often involved the reaction of α-halocarbonyl compounds with thioamides.[1] Over time, more refined and efficient methods have been developed to introduce the specific functionalities present in Methyl 2-bromothiazole-5-carboxylate, driven by its increasing importance as a synthetic intermediate.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Methyl 2-bromothiazole-5-carboxylate is provided below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂S | [1][2] |
| Molecular Weight | 222.06 g/mol | [1][2] |
| CAS Number | 54045-74-8 | [1][2] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point (Predicted) | 263.3 ± 13.0 °C | [2] |
| Density (Predicted) | 1.759 ± 0.06 g/cm³ | [2] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| ¹H NMR | Available | [3] |
| ¹³C NMR | Available | [3] |
| IR Spectroscopy | Available | [3] |
| Mass Spectrometry | Available | [3] |
Synthetic Methodologies
Several synthetic routes to Methyl 2-bromothiazole-5-carboxylate have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common approaches proceed via the formation of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction.
Synthesis of Methyl 2-aminothiazole-5-carboxylate Intermediate
A common precursor to Methyl 2-bromothiazole-5-carboxylate is Methyl 2-aminothiazole-5-carboxylate. Two illustrative methods for its synthesis are detailed below.
Method 1: From β-Methyl Methoxyacrylate and Thiourea with Iodine
This method involves the reaction of β-methyl methoxyacrylate and thiourea in the presence of iodine.[1]
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Experimental Protocol:
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To a dry 250 mL round-bottomed flask, add 3.90 g (0.03 mol) of β-methyl methoxyacrylate, 4.56 g (0.06 mol) of thiourea, and 7.62 g (0.03 mol) of iodine.[1]
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Stir the mixture to ensure homogeneity and heat the reaction at 85°C for 15 hours.[1]
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After the reaction is complete, allow the flask to cool and add a large volume of water to dissolve the solid components, with gentle heating if necessary.[1]
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Filter the mixture by suction and collect the filtrate.[1]
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To the filtrate, add concentrated sodium hydroxide solution to adjust the pH to slightly alkaline, inducing crystallization.[1]
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Filter the resulting solid, wash with water, and dry to obtain the product.[1] A yield of 2.76 g has been reported for this procedure.[1]
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Method 2: From β-Methyl Methoxyacrylate and Thiourea with N-Bromosuccinimide (NBS)
This "one-pot" method avoids the use of highly lachrymatory α-haloacetates and offers a simplified workup.[1]
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Experimental Protocol:
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In a 100 mL three-necked flask, combine 25 mL of water and 25 mL of dioxane and cool the mixture to -10°C.[1]
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Add 5.81 g (0.05 mol) of β-methyl methoxyacrylate and 9.78 g (0.055 mol) of N-bromosuccinimide (NBS) and stir at room temperature until all solids dissolve.[1]
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Add 3.80 g (0.05 mol) of thiourea to the solution.[1]
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Slowly heat the mixture to 80°C and maintain this temperature for 1 hour.[1]
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Cool the reaction to room temperature and add 10 mL of concentrated ammonia water, stirring for an additional 10 minutes.[1]
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Filter the resulting precipitate under reduced pressure, wash the filter cake with water, and dry under vacuum to yield the product.[1] A yield of 5.60 g (71%) has been reported for this method.[1]
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Synthesis of Methyl 2-bromothiazole-5-carboxylate via Diazotization-Bromination
The conversion of the 2-amino group to a bromine atom is typically achieved through a Sandmeyer-type reaction, which involves diazotization followed by bromination.
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Experimental Protocol:
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In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in a mixture of 27.2 mL (0.4 mol) of phosphoric acid and 27.8 mL (0.4 mol) of nitric acid with magnetic stirring at room temperature.[1]
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Once the solution is clear, transfer the vessel to a reaction setup equipped with a dropping funnel and maintain the temperature between 0-5°C.[1]
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Slowly add a solution of 4.6 g (66.5 mmol, assuming 2.2 mol/L solution) of sodium nitrite dropwise. After the addition is complete, continue stirring for 30 minutes.[1]
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Subsequently, add a solution of 29.0 g (0.1 mol, assuming 4.3 mol/L solution) of copper(II) bromide dropwise.[1]
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Upon completion of the reaction, the product can be isolated through appropriate workup procedures, which may include extraction and purification by chromatography or recrystallization.[1] An optimized process for a similar reaction reported a yield of 84.7% with a purity of 99.5%.[1]
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Experimental and Logical Workflow Diagrams
To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Methyl 2-bromothiazole-5-carboxylate.
Applications in Research and Development
Methyl 2-bromothiazole-5-carboxylate is a versatile intermediate with broad applications in several areas of chemical research and development:
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Pharmaceutical Development: It serves as a key building block for the synthesis of various pharmaceutical agents, particularly in the development of antimicrobial compounds.[1][4] The thiazole moiety is a known pharmacophore, and the ability to functionalize the molecule at two positions allows for the generation of diverse compound libraries for drug discovery.[1][4]
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Agrochemicals: This compound is utilized in the formulation of crop protection products, including fungicides and herbicides.[4] The thiazole ring is known to enhance the efficacy of these agents.[4]
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Materials Science: It is employed in the creation of specialty polymers and materials.[4] Its reactivity allows for the development of advanced materials with tailored properties.[4]
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Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and receptor binding.[4] Its ability to be incorporated into larger molecules makes it a useful tool for probing complex biological pathways.[4]
Conclusion
Methyl 2-bromothiazole-5-carboxylate is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the full potential of this important building block.
